

An In-depth Technical Guide to Azido-PEG-t-butyl Ester Linkers

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Compound of Interest

Compound Name: Azido-PEG14-t-butyl ester

Cat. No.: B11931995

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG-t-butyl ester linkers, a class of chemical tools essential for modern bioconjugation and drug development. While a specific CAS number for **Azido-PEG14-t-butyl ester** is not uniformly indexed, this guide will cover the properties, applications, and experimental protocols for the broader class of Azido-PEG-t-butyl ester linkers, which are widely available with varying polyethylene glycol (PEG) chain lengths. These linkers are bifunctional, featuring an azide group for "click chemistry" and a t-butyl ester-protected carboxyl group.

Core Properties and Quantitative Data

Azido-PEG-t-butyl ester linkers are valued for the hydrophilicity and biocompatibility of the PEG spacer, which can reduce aggregation and improve the pharmacokinetic properties of the conjugated biomolecule. The terminal azide allows for highly specific and efficient conjugation to alkyne-containing molecules, while the tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for further functionalization.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Below is a summary of quantitative data for several commercially available Azido-PEG-t-butyl ester variants.

Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Azido-PEG1-t-butyl ester	1374658-85-1	C ₉ H ₁₇ N ₃ O ₃	215.3	>95-98%
Azido-PEG2-t-butyl ester	1271728-79-0	C ₁₁ H ₂₁ N ₃ O ₄	259.3	>95%
Azido-PEG4-t-butyl acetate	864681-04-9	-	-	>95%
Azido-PEG9-t-butyl ester	1818294-43-7	C ₂₅ H ₄₉ N ₃ O ₁₁	567.68	>96%
Azido-PEG36-t-butyl ester	1818294-45-9	C ₇₉ H ₁₅₇ N ₃ O ₃₈	1757.1	>98%

Note: Data compiled from multiple sources.[4][5][6][7][8][9] The term "Azido-PEG4-t-butyl acetate" is used in some sources for a related compound.

Key Applications in Research and Drug Development

The unique bifunctional nature of Azido-PEG-t-butyl esters makes them versatile tools in several advanced applications:

- **Antibody-Drug Conjugates (ADCs):** These linkers are frequently used to attach cytotoxic drugs to antibodies. The PEG chain enhances the solubility and stability of the ADC, and the click chemistry reaction provides a stable and specific covalent bond.[5]
- **PROTACs and Targeted Protein Degraders:** In the development of Proteolysis Targeting Chimeras (PROTACs), these linkers can connect a protein-binding ligand and an E3 ligase-recruiting moiety. The ability to tune the PEG length is critical for optimizing degradation efficiency.[10]

- Bioconjugation and "Click" Chemistry: Azido-PEG linkers are fundamental reagents in click chemistry, a set of bioorthogonal reactions known for their high yield, specificity, and mild reaction conditions.^[2] The azide group reacts efficiently with terminal alkynes, BCN, or DBCO to form a stable triazole linkage.^{[1][7]} This is used for labeling proteins, nucleic acids, and other biomolecules with fluorescent dyes or biotin.^[11]
- Surface Modification and Nanotechnology: These linkers can be used to functionalize the surfaces of nanoparticles or other materials, improving their biocompatibility and enabling the attachment of targeting ligands for drug delivery applications.^[6]

Experimental Protocols

A common application of Azido-PEG-t-butyl ester is the conjugation to an alkyne-modified biomolecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a general protocol for this procedure.

Objective: To conjugate an Azido-PEG-linker to an alkyne-labeled protein.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- Azido-PEG-t-butyl ester
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
- Copper ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), stock solution (e.g., 100 mM in water or DMSO)^{[12][13]}
- Reducing agent, such as sodium ascorbate, freshly prepared stock solution (e.g., 100-300 mM in water)^{[12][13]}
- Solvent for the PEG linker (e.g., DMSO)
- Desalting columns or dialysis equipment for purification

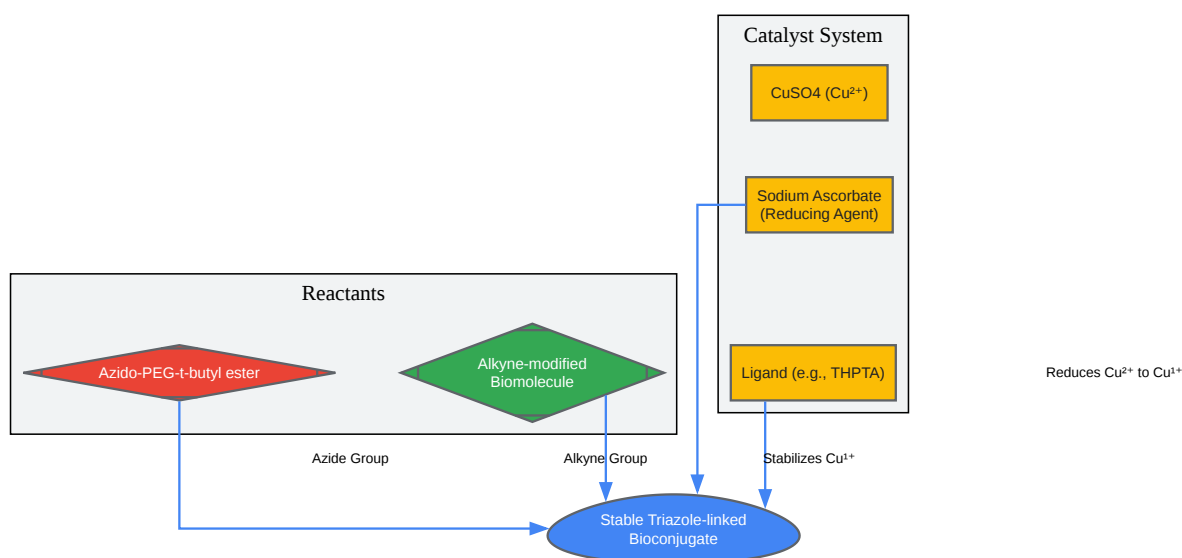
Protocol:

- Preparation of Reagents:
 - Prepare fresh sodium ascorbate solution immediately before use, as it is prone to oxidation.[\[11\]](#)[\[13\]](#)
 - Dissolve the Azido-PEG-t-butyl ester in DMSO to create a concentrated stock solution (e.g., 10 mM).
 - To prepare the catalyst, mix the CuSO₄ solution with the ligand solution. For THPTA, a 1:2 molar ratio of CuSO₄ to ligand is common.[\[12\]](#)[\[14\]](#) Incubate for a few minutes before use. [\[12\]](#) This pre-complexation helps to stabilize the Cu(I) ion and improve reaction efficiency. [\[13\]](#)
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-modified protein solution.
 - Add the Azido-PEG-t-butyl ester stock solution to the protein. A 5- to 20-fold molar excess of the linker over the protein is a typical starting point for optimization.
 - Add the pre-complexed copper/ligand catalyst to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[\[13\]](#) Gently mix the components.
- Incubation:
 - Allow the reaction to proceed at room temperature for 30 minutes to 2 hours.[\[12\]](#)[\[13\]](#)[\[14\]](#) The reaction can be protected from light. Reaction times may vary and should be optimized for the specific biomolecule and reagents used.
- Purification:
 - After the incubation period, the conjugated protein must be purified from excess reagents and catalyst. This is typically achieved using spin desalting columns for small volumes or dialysis against a suitable buffer for larger volumes.
- Analysis:

- The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the biomolecule.

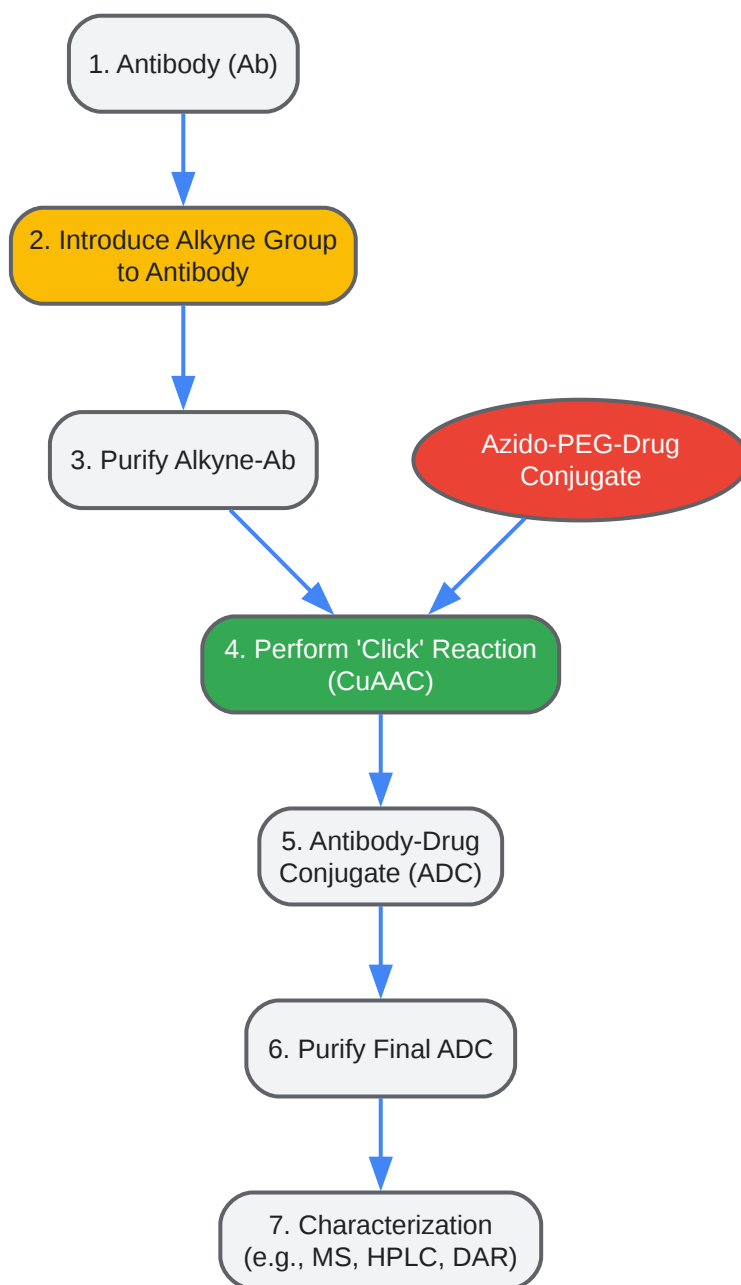
Visualizations

Below are diagrams illustrating key concepts related to the use of Azido-PEG-t-butyl ester.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

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